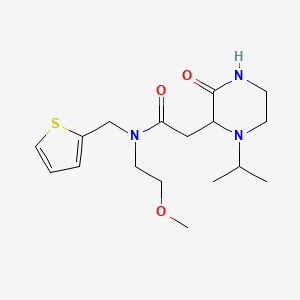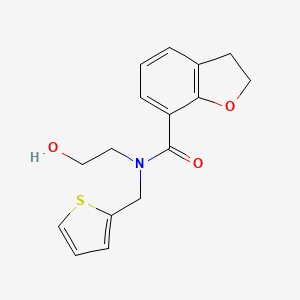![molecular formula C17H21N3O4S B5351149 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5351149.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, commonly known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DSP-4 belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用机制
DSP-4 acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons and causes the release of noradrenaline, which in turn leads to the degeneration of these neurons. This selective neurotoxicity makes DSP-4 a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DSP-4 has been found to have a variety of biochemical and physiological effects. In addition to its selective neurotoxicity, DSP-4 has been shown to decrease the levels of noradrenaline and dopamine in the brain. DSP-4 has also been found to affect the function of various neurotransmitter systems, including serotonin and acetylcholine.
实验室实验的优点和局限性
One of the major advantages of using DSP-4 in lab experiments is its selective neurotoxicity, which allows researchers to specifically target noradrenergic neurons in the brain. However, there are also some limitations to using DSP-4. For example, the neurotoxic effects of DSP-4 can be irreversible, which can limit its usefulness in some experimental settings.
未来方向
There are many potential future directions for research on DSP-4. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. DSP-4 has also been studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, researchers are continuing to explore the role of the noradrenergic system in various physiological and pathological conditions, which may lead to new insights into the mechanisms underlying these conditions.
合成方法
DSP-4 is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield DSP-4.
科学研究应用
DSP-4 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of neuroscience, where DSP-4 has been used as a tool to study the noradrenergic system. DSP-4 has also been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-6-7-16(15(13-14)24-2)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWFMQDDDPVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5351102.png)
![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)

![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351126.png)
![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)